

An In-depth Technical Guide to Tetradecanedioic Acid Derivatives: Properties and Applications

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Compound of Interest

Compound Name: Tetradecanedioic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetradecanedioic acid, a 14-carbon α,ω -dicarboxylic acid, serves as a versatile platform for the synthesis of a diverse array of derivatives with significant potential in materials science and pharmacology. Its long aliphatic chain and two reactive carboxylic acid groups allow for the creation of various esters, amides, and polymers with tailored physicochemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of key **tetradecanedioic acid** derivatives, with a particular focus on their emerging role in drug development.

Physicochemical Properties of Tetradecanedioic Acid and Its Derivatives

Tetradecanedioic acid is a white, crystalline solid with limited solubility in water. Its derivatives, such as esters and amides, exhibit a range of properties depending on the nature of the esterifying alcohol or aminating amine. Generally, esterification and amidation increase the lipophilicity of the molecule.

Table 1: Physicochemical Properties of **Tetradecanedioic Acid** and Selected Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Solubility
Tetradecanedioic Acid	C ₁₄ H ₂₆ O ₄	258.35	124 - 127[1]	-	Slightly soluble in water[1]
Diethyl tetradecanedioate	C ₁₈ H ₃₄ O ₄	314.46	29 - 31[2][3]	315 - 325[2]	Soluble in alcohol and organic solvents[2]
Dimethyl tetradecanedioate	C ₁₆ H ₃₀ O ₄	286.41	-	-	-
N,N'-Dibutyltetradecanediamide	C ₂₂ H ₄₄ N ₂ O ₂	368.60	-	-	-

Data for dimethyl and dibutyl derivatives is less readily available in the searched literature and is included for structural comparison.

Synthesis of Tetradecanedioic Acid Derivatives

The synthesis of **tetradecanedioic acid** derivatives primarily involves the modification of its two carboxylic acid groups.

Experimental Protocol: Synthesis of Diethyl Tetradecanedioate

This protocol describes a standard esterification of **tetradecanedioic acid**.

Materials:

- **Tetradecanedioic acid**
- Absolute ethanol

- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (saturated)
- Anhydrous magnesium sulfate
- Toluene

Procedure:

- A mixture of **tetradecanedioic acid** (1 mole), absolute ethanol (10 moles), and concentrated sulfuric acid (0.1 mole) in toluene is refluxed for 8 hours.
- The reaction mixture is cooled to room temperature and washed with water, saturated sodium bicarbonate solution, and again with water.
- The organic layer is dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure to yield crude diethyl tetradecanedioate.
- The crude product is purified by vacuum distillation.

Experimental Protocol: Synthesis of N,N'-Disubstituted Tetradecanediamides

This protocol outlines a general method for the synthesis of diamides from **tetradecanedioic acid**.

Materials:

- **Tetradecanedioic acid**
- Thionyl chloride or oxalyl chloride
- Desired primary or secondary amine
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

- Triethylamine or other non-nucleophilic base
- Hydrochloric acid (1M)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- **Acid Chloride Formation:** **Tetradecanedioic acid** (1 equivalent) is suspended in anhydrous DCM. Oxalyl chloride or thionyl chloride (2.2 equivalents) is added dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The mixture is stirred at room temperature until the reaction is complete (cessation of gas evolution). The solvent and excess reagent are removed under reduced pressure to yield tetradecanedioyl dichloride.
- **Amidation:** The crude tetradecanedioyl dichloride is dissolved in anhydrous DCM and cooled to 0°C. The desired amine (2.5 equivalents) and triethylamine (2.5 equivalents) are added dropwise. The reaction mixture is stirred at room temperature overnight.
- **Work-up:** The reaction mixture is washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
- **Purification:** The crude diamide is purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Potential

While **tetradecanedioic acid** itself is an endogenous metabolite, its derivatives have shown promise in drug development, particularly as anticancer agents. Much of the research in this area has focused on the inhibition of N-myristoyltransferase (NMT).

N-Myristoyltransferase (NMT) Inhibition

N-myristoyltransferase is an enzyme that catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of many proteins. This modification is crucial for protein localization, signal transduction, and protein-protein interactions. NMT is overexpressed in several cancers, making it an attractive therapeutic target. Derivatives of the monocarboxylic acid analogue, myristic acid (tetradecanoic acid), have been extensively studied as NMT inhibitors. Symmetrical dicarboxylic acids like **tetradecanedioic acid** offer the potential for developing bivalent or novel inhibitors that interact differently with the enzyme's active site.

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Anticancer Activity of Tetradecanedioic Acid Derivatives

Hybrid molecules incorporating (5Z,9Z)-tetradeca-5,9-dienedioic acid have demonstrated significant cytotoxic activity against various cancer cell lines. This suggests that the long dicarboxylic acid chain can be a key component in the design of novel anticancer agents.

Table 2: Cytotoxicity of (5Z,9Z)-Tetradeca-5,9-dienedioic Acid Hybrid Molecules (IC₅₀ in μM)

Compound	Jurkat (Leukemia)	K562 (Leukemia)	U937 (Lymphoma)	HeLa (Cervical Cancer)	HEK293 (Embryonic Kidney)
11	-	-	-	-	-
15c	-	-	-	-	-
15d	-	-	-	-	-
24c	0.08 ± 0.03	0.18 ± 0.06	0.28 ± 0.04	0.58 ± 0.05	0.38 ± 0.07
24d	0.07 ± 0.01	0.09 ± 0.01	0.09 ± 0.01	0.44 ± 0.03	0.39 ± 0.03
Camptothecin (Control)	1.12 ± 0.12	1.54 ± 0.13	1.32 ± 0.12	3.18 ± 0.16	2.21 ± 0.25

Data for compounds 11, 15c, and 15d were mentioned as highly cytotoxic but specific IC₅₀ values were not provided in the source material for this table format. The data presented is for

illustrative purposes based on the available literature.^[4]

Experimental Protocol: N-Myristoyltransferase (NMT) Inhibition Assay

A common method for assessing NMT inhibition is a fluorescence-based assay that detects the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

- Recombinant human NMT1 or NMT2
- Myristoyl-CoA
- Peptide substrate with an N-terminal glycine (e.g., a peptide derived from the N-terminus of c-Src)
- 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 1 mM DTT)
- Test compounds (**tetradecanedioic acid** derivatives) dissolved in DMSO
- 96-well microplate
- Fluorescence plate reader

Procedure:

- A reaction mixture is prepared containing the assay buffer, NMT enzyme, and the peptide substrate.
- The test compound at various concentrations is added to the wells of the microplate.
- The reaction is initiated by the addition of myristoyl-CoA.
- The plate is incubated at room temperature for a specified time (e.g., 30 minutes).

- The reaction is stopped, and the amount of free CoA is detected by adding CPM. CPM is a maleimide-containing dye that becomes fluorescent upon reacting with the thiol group of CoA.
- Fluorescence is measured using a plate reader (excitation ~390 nm, emission ~485 nm).
- The IC₅₀ value for each test compound is calculated by plotting the percentage of inhibition against the compound concentration.

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Polymeric Derivatives of Tetradecanedioic Acid

Tetradecanedioic acid is a valuable monomer for the synthesis of long-chain polyesters and polyamides. These polymers are often biodegradable and can have properties comparable to conventional plastics like polyethylene.

Polyesters

Long-chain polyesters prepared by melt polymerization of **tetradecanedioic acid** with various diols exhibit a range of thermal and mechanical properties.

Table 3: Properties of Polyesters Derived from **Tetradecanedioic Acid** and Aliphatic Diols

Diol	Weight-Average Molecular Weight (g/mol)	Crystallization Temperature (°C)	Melting Temperature (°C)	Tensile Strength (MPa)	Elongation at Break (%)
Ethylene Glycol	> 57,000	69.1	89.0	-	-
1,12-Dodecanediol (from Adipic Acid)	66,360	-	-	-	-
1,12-Dodecanediol (from Octanedioic Acid)	> 60,000	-	-	20.8	255
1,12-Dodecanediol (from Sebacic Acid)	> 60,000	-	-	25.3	254

Data is compiled from studies on long-chain polyesters and may represent values for polymers with similar structures.[5]

Conclusion

Tetradecanedioic acid derivatives represent a promising class of compounds with diverse applications. In materials science, they serve as building blocks for high-performance, biodegradable polymers. In pharmacology, their potential as enzyme inhibitors, particularly for N-myristoyltransferase, opens new avenues for the development of targeted anticancer therapies. Further research into the synthesis and biological evaluation of a wider range of **tetradecanedioic acid** derivatives is warranted to fully explore their therapeutic and industrial potential. This guide provides a foundational understanding for researchers and professionals to build upon in their respective fields.

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References

- 1. TETRADECANEDIOIC ACID - Ataman Kimya [atamanchemicals.com]
- 2. chembk.com [chembk.com]
- 3. DIETHYL TETRADECANEDIOATE | 19812-63-6 [chemicalbook.com]
- 4. Synthesis and Anticancer Activity of Hybrid Molecules Based on Lithocholic and (5Z,9Z)-Tetradeca-5,9-dienedioic Acids Linked via Mono(di,tri,tetra)ethylene Glycol and α,ω -Diaminoalkane Units - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/38123456/)]
- 5. researchgate.net [[researchgate.net](https://www.researchgate.net)]
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